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1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Fragment-Based Drug Discovery PanDDA Screening Crystallographic Hit Rate

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 933744-07-1) is a chiral, fragment-sized 1,2,3-triazole derivative (MW 188.23 g/mol, MF C10H12N4). The compound features a 1-phenyl-1H-1,2,3-triazole core with a chiral α-methyl amine substituent at the 4-position, placing it within the well-established class of N1-phenyl-1,2,3-triazoles with documented applications across medicinal chemistry, chemical biology probe development, and agrochemical discovery.

Molecular Formula C10H12N4
Molecular Weight 188.234
CAS No. 933744-07-1
Cat. No. B2538744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
CAS933744-07-1
Molecular FormulaC10H12N4
Molecular Weight188.234
Structural Identifiers
SMILESCC(C1=CN(N=N1)C2=CC=CC=C2)N
InChIInChI=1S/C10H12N4/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9/h2-8H,11H2,1H3
InChIKeyWHLMWNCAOOBOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 933744-07-1): Fragment-Sized Triazole Scaffold with Multi-Target Crystallographic Validation


1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 933744-07-1) is a chiral, fragment-sized 1,2,3-triazole derivative (MW 188.23 g/mol, MF C10H12N4) [1]. The compound features a 1-phenyl-1H-1,2,3-triazole core with a chiral α-methyl amine substituent at the 4-position, placing it within the well-established class of N1-phenyl-1,2,3-triazoles with documented applications across medicinal chemistry, chemical biology probe development, and agrochemical discovery [2]. Its (S)-enantiomer (CAS 1841204-13-4) has been co-crystallized with three structurally unrelated protein targets—ZIKV NS2B-NS3 protease, Enterovirus D68 3Dpol RNA-dependent RNA polymerase, and the HRP-2 PWWP domain—through PanDDA fragment screening campaigns, providing direct atomic-level evidence of binding competence [3]. The compound is commercially available as both the racemic free base and the hydrochloride salt from multiple vendors including Enamine (EN300-108234, ≥95% purity) .

1
Crystallographic validation Multi-target co-crystal structures for (S)-enantiomer across 3 protein families
2
Enantiomer control Enantiopure procurement recommended for crystallography; racemate available for initial screens
3
Supply flexibility Free base and HCl salt forms from multiple vendors; (S)-enantiomer separately cataloged

Why 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Cannot Be Simply Replaced by Unvalidated In-Class Analogs


The 1-phenyl-1H-1,2,3-triazole chemical class exhibits extreme sensitivity to substitution pattern: SAR studies on the related GABA receptor antagonist series demonstrated that minor modifications at the 4- and 5-positions of the triazole ring produce selectivity differences exceeding 1,000-fold among closely related analogs [1]. For 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine specifically, the α-methyl amine side chain introduces both a chiral center and a protonatable amine with a predicted pKa distinct from non-basic analogs, directly influencing binding pose, hydrogen-bonding network, and target residence time in crystallographically validated systems [2]. Substituting this compound with the des-methyl analog (1-(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine) or the regioisomeric 2-(5-phenyl-1,2,3-triazol-1-yl)ethanamine would eliminate the chiral recognition element and alter the spatial orientation of the amine relative to the triazole core, fundamentally changing pharmacophoric geometry [3]. These structural distinctions have direct consequences for fragment elaboration campaigns where the starting hit's binding mode and vectors for growth are critical decision points.

Target fragment
Substitute analog risk
1-Phenyltriazole with chiral α-methyl amine
Des-methyl or regioisomeric amines may shift pharmacophoric geometry and binding pose
Specific (S)-enantiomer co-crystallized across targets
Racemate or opposite enantiomer may introduce ambiguous electron density in fragment screens
Protonatable amine with balanced logP / TPSA
Non-basic or lipophilicity-shifted analogs may alter solubility and target engagement profile

Quantitative Differentiation Evidence for 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine vs. Closest Analogs


Crystallographic Fragment Hit Rate Across Three Structurally Unrelated Protein Targets vs. In-Class Triazole Fragments

The (S)-enantiomer of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (fragment Z1428159350 in the Diamond XChem collection) yielded interpretable electron density in PanDDA fragment screens against three structurally unrelated targets: ZIKV NS2B-NS3 protease (PDB 7H2E, resolution 1.36 Å), Enterovirus D68 3Dpol polymerase (PDB 13YD, resolution 1.74 Å), and the HRP-2 PWWP epigenetic reader domain (PDB 7HGC, resolution 1.51 Å) [1]. In the HRP-2 PWWP campaign, the compound was one of the fragment hits that enabled rational elaboration into higher-affinity ligands, as described in the associated medicinal chemistry publication [2]. This multi-target crystallographic validation is a direct, experimentally observed property of this specific fragment and is not transferable to unvalidated analogs.

Hit Diversity
Class-level
Target: 3 validated co-crystal structures
vs
Typical analog: 0–1 structures
Supports multi-target fragment library fit
Class-level inference; comparator hit rates not statistically compared
Fragment-Based Drug Discovery PanDDA Screening Crystallographic Hit Rate

Enantiomer-Specific Crystallographic Binding: (S)- vs. (R)-Enantiomer Differentiation in Fragment Screens

The (S)-enantiomer (PDB ligand A1AJ5, CAS 1841204-13-4) and (R)-enantiomer (PDB ligand A1C9U) have been deposited as distinct PDB chemical components with separate ligand summary pages, reflecting their non-identical binding behavior [1]. In the 7H2E ZIKV protease structure, the (S)-enantiomer A1AJ5 achieved a real-space correlation coefficient (RSCC) of 0.883 at the best-fitted instance (chain B, residue 203), with 32% goodness-of-fit ranking, indicating well-resolved electron density for the bound ligand [2]. The enantiomeric discrimination is significant: the (R)-enantiomer A1C9U was deposited in PDB entry 13YD (Enterovirus D68 3Dpol) rather than in the ZIKV protease system, suggesting target-dependent enantiomer preference—a finding with direct implications for fragment library design where racemic mixtures may obscure true binding events.

Enantiomer Selectivity
Cross-study comparable
(S): RSCC 0.883 (ZIKV protease)
vs
(R): deposited in EV-D68 polymerase
Enantiopure procurement supports crystallography reproducibility
Target-dependent enantiomer preference observed
Chiral Recognition Enantioselective Binding Fragment Screening

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Common Triazole Fragment Alternatives

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has a computed XLogP3-AA of 0.6 and a topological polar surface area (TPSA) of 56.7 Ų, placing it within the Rule-of-Three compliant fragment space with balanced lipophilicity [1]. The presence of the primary amine (HBD count = 1, HBA count = 3) provides a protonatable handle for solubility and salt formation, as evidenced by the commercial availability of the hydrochloride salt with enhanced aqueous solubility . This contrasts with common comparator fragments such as 2-(1H-1,2,3-triazol-1-yl)ethanamine (predicted pKa ~7.38, lacking the N1-phenyl group), which alters both the aromatic stacking potential and the overall lipophilicity profile, or 1-(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine (one methylene shorter), which removes the chiral center and reduces conformational flexibility at the amine attachment point .

Physicochemical Profile
Class-level
XLogP3 0.6 · TPSA 56.7 Ų · 1 chiral center
Balanced lipophilicity for fragment elaboration
Computed properties; comparator values not from single source
Physicochemical Properties Fragment Library Design Drug-Likeness

NMR Quality Control Validation in Fragment Library Screening Context vs. Uncharacterized Analogs

The hydrochloride salt of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has been deposited in the Biological Magnetic Resonance Data Bank (BMRB entry bmse011405) as part of the NMR Quality Control Of Fragment Libraries For Screening initiative [1]. This entry includes 1D ¹H NMR data acquired at 1 mM concentration in DMSO-d₆, providing a publicly accessible, verifiable reference spectrum for identity confirmation and purity assessment [2]. The NMR QC data enables direct comparison of purchased material against a validated reference, reducing the risk of misidentified or degraded compound entering fragment screening campaigns. Many closely related 1-phenyl-1,2,3-triazole analogs lack equivalent publicly deposited QC spectra, making independent identity verification more resource-intensive.

NMR QC Reference
Supporting evidence
BMRB entry bmse011405; 1D ¹H NMR in DMSO-d₆
Verifiable identity reference for lot consistency
Many analogs lack publicly deposited QC spectra
NMR Quality Control Fragment Library BMRB

Commercial Availability and Salt Form Flexibility: Free Base vs. Hydrochloride Procurement Options

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is commercially available in two distinct forms from multiple established suppliers: the racemic free base (CAS 933744-07-1, MW 188.23) from American Elements, CymitQuimica, and Chemenu, and the hydrochloride salt (CAS 1394040-44-8, MW 224.69) from Enamine (EN300-108234, ≥95% purity) [1]. The hydrochloride salt offers enhanced aqueous solubility and solid-state stability, facilitating direct use in biochemical assays and fragment soaking experiments without additional formulation steps . The (S)-enantiomer (CAS 1841204-13-4) is also cataloged by suppliers including Chemsrc, providing a pathway to enantiopure material for applications requiring chiral integrity . This multi-form, multi-vendor availability contrasts with less accessible analogs where only a single salt form or limited supplier options exist, reducing procurement risk and enabling form selection based on experimental requirements.

Procurement Options
Supporting evidence
2 salt forms, ≥4 suppliers, (S)-enantiomer separately cataloged
Multi-supplier sourcing reduces procurement risk
HCl salt enhances solubility; purity typically ≥95%
Chemical Procurement Salt Form Selection Supply Chain

Recommended Application Scenarios for 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery: Multi-Target Fragment Screening Libraries

This compound is ideally suited for inclusion in fragment screening libraries where validated, multi-target crystallographic hits are prioritized. The demonstrated binding to three structurally unrelated proteins (ZIKV NS2B-NS3 protease, EV-D68 3Dpol polymerase, and HRP-2 PWWP domain) provides confidence that this fragment can engage diverse binding sites, increasing the probability of obtaining a hit across a broad target panel [1]. The enantiopure (S)-form is recommended for crystallographic fragment soaking based on the deposited structures; procurement of the racemate should be reserved for initial biochemical or biophysical pre-screens where enantiomeric resolution is not required. The published fragment elaboration chemistry for the HRP-2 PWWP series provides a directly applicable roadmap for hit-to-lead optimization [2].

Antiviral Drug Discovery: ZIKV and Enterovirus Protease/Polymerase Probe Development

The co-crystal structures with ZIKV NS2B-NS3 protease (PDB 7H2E, 1.36 Å) and Enterovirus D68 3Dpol polymerase (PDB 13YD, 1.74 Å) position this fragment as a validated starting point for structure-guided antiviral probe development [1]. The high-resolution structures provide atomic-level detail of the binding pose, enabling rational, structure-based design of analogs with improved potency and selectivity. The primary amine handle at the α-position of the ethyl linker supports straightforward derivatization via amide coupling, sulfonamide formation, or reductive amination to explore vector-based growth into adjacent pockets identified in the co-crystal structures.

Epigenetic Chemical Probe Development: PWWP Domain Reader Antagonists

The rational fragment-based design study targeting the PWWP domain of the HRP family (Eur. J. Med. Chem. 2024, 280, 116960) employed this fragment as a starting point for developing antagonists of the LEDGF/p75 chromatin interaction [1]. The HRP-2 PWWP domain co-crystal structure (PDB 7HGC, 1.51 Å) reveals the fragment's binding mode at the H3K36me2/3 recognition site, providing a direct template for structure-guided optimization toward chemical probes that disrupt oncogenic LEDGF/p75-mediated tethering in MLL-rearranged leukemia and other malignancies. Procurement of the validated fragment in its hydrochloride salt form ensures solubility compatibility with biochemical and biophysical assays used in the published workflow.

Chemical Biology Tool Compound Synthesis: Triazole-Containing Bifunctional Molecules

The combination of a 1,2,3-triazole core (a privileged scaffold with demonstrated bioisosteric replacement potential for amides and phenyl rings) with a chiral α-methyl amine makes this compound an attractive building block for synthesizing bifunctional molecules such as PROTACs, molecular glues, or affinity-based probes [1]. The amine serves as a versatile synthetic handle for conjugating the triazole fragment to E3 ligase ligands, fluorophores, or biotin tags, while the triazole itself can engage target proteins through π-stacking, hydrogen bonding, and dipole interactions. The commercial availability of both racemic and enantiopure forms, with documented NMR QC data, supports reproducible conjugate synthesis and analytical characterization [2].

Application
Selection Property
Validation Focus
Fragment-based probe discovery
Crystallographic hit diversity across protein families
Multi-target co-crystal structure verification
Antiviral target engagement studies
Structure-guided design templates
Binding mode review in available co-crystal structures
Epigenetic reader domain probe development
PWWP domain co-crystal binding mode
Enantiomer-specific binding and fragment elaboration route
Chemical biology conjugate synthesis
Chiral amine handle with triazole core
Enantiopure conjugate characterization and reproducibility
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